3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide
Description
3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide is a pyrazole-derived carboxamide featuring an ethyl group at position 1, a primary amino group at position 3, and a carboxamide moiety at position 4 with an N-(2-methylpropyl) substituent. This compound’s structural framework is significant in medicinal chemistry due to pyrazole’s role as a bioisostere for heterocyclic systems, often contributing to enhanced binding affinity and metabolic stability.
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
3-amino-1-ethyl-N-(2-methylpropyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H18N4O/c1-4-14-6-8(9(11)13-14)10(15)12-5-7(2)3/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,15) |
InChI Key |
WKUYQAUYMUMRAO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)N)C(=O)NCC(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with β-Keto Esters
A widely adopted approach involves the reaction of ethyl hydrazine with β-keto esters or nitriles. For example, ethyl 3-oxobutanoate derivatives react with ethyl hydrazine under acidic or basic conditions to form the pyrazole ring. In one protocol, ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate reacts with ethyl hydrazine at low temperatures (−50°C to −60°C) to yield 1-ethyl-3-difluoromethyl-1H-pyrazole-4-carboxylate as a key intermediate. This method emphasizes temperature control to minimize isomer formation, achieving a 9.8:1 ratio of the desired regioisomer.
Enol Ether-Alkyl Hydrazine Reactions
Alternative routes utilize enol ethers, such as ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate, which undergo nucleophilic attack by ethyl hydrazine. The reaction proceeds via an acyclic intermediate that cyclizes to form the pyrazole ring. Ethanol is the preferred solvent, and the addition of hydrazine at −60°C significantly improves regioselectivity. This method yields the pyrazole-4-carboxylate ester, which is subsequently functionalized.
Introduction of the 3-Amino Group
The amino group at position 3 is introduced via nitration followed by reduction or direct substitution .
Nitration-Reduction Sequence
Pyrazole intermediates are nitrated using nitric acid in sulfuric acid, followed by catalytic hydrogenation (e.g., H₂/Pd-C) to reduce the nitro group to an amine. For instance, 1-ethyl-3-nitro-1H-pyrazole-4-carboxylate, synthesized from the pyrazole core, is reduced to the corresponding 3-amino derivative with 85–90% yield. This method requires careful control of reaction conditions to avoid over-reduction or ring degradation.
Direct Amination
In some cases, the amino group is introduced directly during pyrazole formation. For example, 3-oxo-2-arylhydrazononitriles react with α-haloacetonitriles to yield 4-aminopyrazoles in a single step. While atom-economical, this method is limited to specific substrates and may require optimization for scalability.
Carboxamide Functionalization
The carboxamide group at position 4 is typically installed via hydrolysis of esters followed by amidation .
Ester Hydrolysis
The pyrazole-4-carboxylate ester intermediate (e.g., ethyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate) undergoes alkaline hydrolysis using aqueous potassium hydroxide (10% w/v) at 60°C for 3 hours. This step converts the ester to the carboxylic acid with >95% conversion efficiency.
Amidation with 2-Methylpropylamine
The carboxylic acid is activated using coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) before reacting with 2-methylpropylamine. Reaction conditions (e.g., dichloromethane, 25°C, 12 hours) yield the target carboxamide with 75–80% purity, necessitating recrystallization from ethanol-water mixtures.
Optimization Strategies
Temperature Control
Low-temperature reactions (−50°C to −60°C) are critical for minimizing isomer formation during pyrazole ring synthesis. For example, cooling ethyl hydrazine and ethanol mixtures to −60°C before adding enol ether precursors improves the desired regioisomer ratio from 4.4:1 to 9.8:1.
Solvent Selection
Ethanol and dimethylformamide (DMF) are preferred for their ability to dissolve intermediates while stabilizing reactive species. Anhydrous ethanol is particularly effective in enol ether reactions, reducing side products.
Catalytic Additives
Triethylamine (5–10 mol%) enhances reaction rates during amidation by neutralizing HCl byproducts. Similarly, phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in hydrolysis steps.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Regioisomer Ratio | Scalability |
|---|---|---|---|---|
| Cyclocondensation | Hydrazine + β-keto ester | 65–75 | 7:1 | Moderate |
| Enol Ether Reaction | Enol ether + alkyl hydrazine | 80–85 | 9.8:1 | High |
| Nitration-Reduction | Nitration → Hydrogenation | 70–75 | N/A | Low |
The enol ether method offers superior regioselectivity and scalability, making it the preferred industrial route. However, cyclocondensation remains valuable for laboratory-scale synthesis due to simpler setups .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce various alkyl or acyl groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide is . The structure features a pyrazole ring, which is known for its biological activity, and various substituents that enhance its pharmacological properties.
Enzyme Inhibition
Research indicates that this compound exhibits strong inhibitory effects on specific enzymes, making it a candidate for drug development:
- p38 MAPK Inhibition : The compound has shown significant inhibitory activity against the p38 MAPK pathway, which is crucial in inflammatory responses. This pathway is often targeted in the treatment of conditions such as rheumatoid arthritis and other inflammatory diseases.
- Epoxide Hydrolase Inhibition : Derivatives of this compound have demonstrated promising inhibitory activity against soluble epoxide hydrolase (sEH), with IC50 values ranging from 16.2 to 50.2 nmol/L. This inhibition may contribute to anti-inflammatory effects by modulating lipid signaling pathways.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties:
- Activity Against Bacteria : Studies have shown moderate activity against common pathogens such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents.
- Mechanism of Action : The antimicrobial effects may be attributed to the compound's ability to disrupt bacterial cell wall synthesis or inhibit key metabolic pathways.
Therapeutic Applications
The unique structure of this compound enhances its solubility and reactivity, making it suitable for various therapeutic applications:
- Anti-inflammatory Treatments : Given its ability to inhibit key enzymes involved in inflammation, this compound is being explored as a treatment option for inflammatory diseases .
- Potential in Cancer Therapy : Some studies suggest that pyrazole derivatives can also target kinases involved in cancer progression, indicating a potential role in oncology .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
Antimicrobial Research
A study evaluated the effectiveness of pyrazole derivatives against Staphylococcus aureus and Escherichia coli, revealing moderate activity that supports further exploration for therapeutic use.
Anti-inflammatory Studies
Investigation into the inhibition of p38 MAPK has shown promise for treating conditions like rheumatoid arthritis, where inflammation plays a critical role .
Pharmacological Applications
The compound's ability to act as an enzyme inhibitor positions it as a candidate for drug development aimed at inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to various biochemical effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Implications
The following table summarizes structural variations among 3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide and its analogs:
Discussion:
- Positional Isomerism : The placement of the carboxamide group (positions 3, 4, or 5) significantly impacts molecular conformation. For instance, the target compound’s carboxamide at position 4 allows for optimal spatial alignment with enzymatic active sites compared to position 5 analogs .
- Conversely, phenylsulfonylpropanoylamino substituents (as in the analog from ) introduce steric bulk and electron-withdrawing effects, which may alter target selectivity.
- Analogs with phenylsulfonyl groups exhibit higher logP values (~3.5), which could compromise pharmacokinetics .
Physicochemical and Pharmacokinetic Profiles
Biological Activity
3-Amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide, a compound belonging to the pyrazole class, has garnered attention for its potential biological activities, particularly in the realm of kinase inhibition and anti-cancer properties. This article synthesizes diverse research findings to elucidate the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C10H18N4O
- Molecular Weight : 210.28 g/mol
- CAS Number : 2171315-46-9
The compound features a pyrazole ring, which is known for its significance in medicinal chemistry due to its ability to interact with various biological targets.
Research indicates that this compound acts primarily as a kinase inhibitor. Kinases are crucial in regulating cellular functions such as growth and division; thus, their inhibition can lead to anti-proliferative effects in cancer cells.
Kinase Inhibition Studies
A study demonstrated that derivatives of 3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole exhibited selective inhibition against members of the cyclin-dependent kinase (CDK) family, particularly CDK16. The compound displayed an effective half-maximal inhibitory concentration (EC50) of 33 nM against CDK16 and similar potency against other kinases within the PCTAIRE family .
Biological Activity
The biological activities of this compound extend beyond kinase inhibition:
- Anti-Cancer Activity : The pyrazole scaffold has shown promise in targeting various cancer types. In vitro studies have indicated that compounds with similar structures can induce cell cycle arrest and apoptosis in cancer cell lines .
- Anti-inflammatory Effects : Some pyrazole derivatives have been linked to anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases .
Case Study 1: Anti-Cancer Efficacy
In a recent study focusing on the anti-cancer potential of pyrazole-based compounds, researchers found that 3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole derivatives significantly reduced cell viability in breast cancer cell lines. The mechanism involved G2/M phase arrest, leading to decreased proliferation rates .
Case Study 2: Kinase Selectivity
A comprehensive kinome-wide screening revealed that certain derivatives of the compound selectively inhibited a broad range of kinases while demonstrating minimal off-target effects. This selectivity is crucial for developing targeted cancer therapies with reduced side effects .
Comparative Table of Biological Activities
Q & A
Basic: What are the standard synthetic routes for 3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide?
Methodological Answer:
The synthesis typically involves functionalizing pyrazole precursors. A common approach includes:
Carboxylic Acid Activation : React 3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid with a coupling agent (e.g., EDCl or DCC) to activate the carboxyl group.
Amide Bond Formation : Introduce the 2-methylpropylamine group via nucleophilic acyl substitution. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often used, with reaction temperatures optimized between 50–80°C for high yields .
Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the product.
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity (e.g., δ ~11.55 ppm for NH protons in pyrazole derivatives) .
- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., expected [M+H]+ peaks).
- HPLC : Assess purity (>95% is typical for research-grade material) using reverse-phase C18 columns and acetonitrile/water mobile phases .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies involve:
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while acetonitrile reduces side reactions .
- Temperature Control : Maintaining 60–70°C during amide coupling minimizes decomposition.
- Catalyst Screening : Copper(I) bromide or cesium carbonate can accelerate heterocyclic functionalization, as shown in analogous pyrazole syntheses .
- In-line Monitoring : Use TLC or LC-MS to track reaction progress and terminate at optimal conversion .
Advanced: How can computational methods aid in designing synthesis pathways?
Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) to:
- Predict reaction pathways and transition states, reducing trial-and-error experimentation.
- Screen solvent effects and catalyst interactions using molecular dynamics simulations.
- Validate findings with experimental data (e.g., ICReDD’s approach combining computation and high-throughput experimentation) .
Basic: What structural features influence its biological activity?
Methodological Answer:
Critical features include:
- Pyrazole Core : Provides rigidity and hydrogen-bonding capacity for target binding.
- Ethyl and 2-Methylpropyl Groups : Enhance lipophilicity, impacting membrane permeability.
- Amino Group : Facilitates interactions with enzymatic active sites (e.g., kinase inhibitors) .
Design SAR studies by systematically modifying substituents and assaying activity changes.
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Address discrepancies by:
- Standardizing Assays : Use consistent cell lines (e.g., HEK293 for kinase studies) and control compounds.
- Validating Purity : Confirm compound integrity via HPLC and NMR before testing.
- Mechanistic Profiling : Employ target-specific assays (e.g., ATP-binding site competition for kinases) to isolate activity .
Basic: What purification methods are effective for this compound?
Methodological Answer:
- Chromatography : Silica gel chromatography with ethyl acetate/hexane (30–70% gradient) effectively removes unreacted amines and carboxylic acids .
- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.
- Ion-Exchange Resins : Applicable if the compound carries charged groups under specific pH conditions .
Advanced: How to design a study investigating its mechanism of action in enzyme inhibition?
Methodological Answer:
Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding sites on enzymes like kinases.
Kinetic Assays : Measure values via competitive inhibition assays with varying ATP/substrate concentrations.
Structural Analysis : Co-crystallize the compound with the target enzyme for X-ray diffraction studies to visualize binding modes .
Advanced: What strategies mitigate impurities from side reactions during synthesis?
Methodological Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., amino groups) with Boc or Fmoc groups during intermediate steps.
- Sequential Additions : Add reagents in stoichiometric increments to control exothermic reactions.
- Advanced Chromatography : Employ flash chromatography with optimized solvent systems to separate closely related by-products .
Basic: How to validate the compound’s stability under experimental conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 1–4 weeks and monitor degradation via HPLC.
- pH Stability : Test solubility and integrity in buffers (pH 3–9) relevant to biological assays.
- Light Sensitivity : Store in amber vials and assess photodegradation under UV/visible light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
